molecular formula C17H23F3N2O4 B4979464 N,1-dimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;oxalic acid

N,1-dimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;oxalic acid

Cat. No.: B4979464
M. Wt: 376.4 g/mol
InChI Key: WIFKVWYTVITCGP-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reductive amination of 4-(trifluoromethyl)benzaldehyde with N-methylpiperidine, followed by further functionalization to introduce the dimethylamine group. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, can help achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N,1-dimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various conditions, such as neurological disorders and inflammation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring may facilitate its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methylpiperidine: Shares the piperidine ring structure but lacks the trifluoromethyl and dimethylamine groups.

    4-(trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group but lacks the piperidine ring and dimethylamine group.

    Dimethylamine: Contains the dimethylamine group but lacks the piperidine ring and trifluoromethyl group.

Uniqueness

N,1-dimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the piperidine ring provides a versatile scaffold for further modifications.

Properties

IUPAC Name

N,1-dimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2.C2H2O4/c1-19-9-7-14(8-10-19)20(2)11-12-3-5-13(6-4-12)15(16,17)18;3-1(4)2(5)6/h3-6,14H,7-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFKVWYTVITCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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